Product packaging for Cephalosporin C sodium(Cat. No.:CAS No. 51762-04-0)

Cephalosporin C sodium

Cat. No.: B1603589
CAS No.: 51762-04-0
M. Wt: 437.4 g/mol
InChI Key: HZWLVUKHUSRPCG-BJIHTTGYSA-M
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Description

Cephalosporin C sodium salt is the sodium salt form of the original cephalosporin C compound, a naturally occurring beta-lactam antibiotic initially derived from the fungus Cephalosporium sp . It serves as the crucial chemical precursor for the semi-synthesis of a wide range of semi-synthetic cephalosporin antibiotics . With a molecular formula of C16H20N3NaO8S and a molecular weight of 437.400, this compound is a key reference standard in microbiological and pharmacological research . Its primary research value lies in studying the mechanism of action of beta-lactam antibiotics, which involves the inhibition of bacterial penicillin-binding proteins (PBPs) . By binding to these proteins, this compound salt disrupts the cross-linking of peptidoglycan units, ultimately inhibiting bacterial cell wall synthesis and leading to cell death . Researchers utilize this compound to investigate bacterial resistance mechanisms, particularly the role of beta-lactamase enzymes, and as a starting point in the development and screening of new antibiotic agents . It is supplied for laboratory research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20N3NaO8S B1603589 Cephalosporin C sodium CAS No. 51762-04-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(6R,7R)-3-(acetyloxymethyl)-7-[(5-amino-5-carboxypentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O8S.Na/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26);/q;+1/p-1/t9?,11-,14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWLVUKHUSRPCG-BJIHTTGYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N3NaO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61-24-5 (Parent)
Record name Cephalosporin C sodium
Source ChemIDplus
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DSSTOX Substance ID

DTXSID20199687
Record name Cephalosporin C sodium
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51762-04-0
Record name Cephalosporin C sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051762040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cephalosporin C sodium
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium hydrogen [6R-[6α,7β(R*)]]-3-(acetoxymethyl)-7-[(5-amino-5-carboxylato-1-oxopentyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
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Microbial Biosynthesis and Molecular Biology of Cephalosporin C

Biosynthetic Pathways and Precursors in Acremonium chrysogenum

The journey from simple amino acids to the complex structure of Cephalosporin (B10832234) C involves a series of enzymatic reactions and key intermediate compounds. The biosynthesis is a prime example of secondary metabolism in fungi, occurring after the primary growth phase. nih.gov

The biosynthesis of Cephalosporin C begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. ruhr-uni-bochum.denih.gov This initial step is catalyzed by the multifunctional enzyme δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS). ruhr-uni-bochum.de The resulting tripeptide, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV), undergoes oxidative cyclization to form isopenicillin N, a reaction mediated by isopenicillin N synthase (IPNS). nih.govontosight.ai

The pathway then diverges from penicillin biosynthesis. Isopenicillin N is isomerized to penicillin N by isopenicillin N epimerase. nih.gov Subsequently, a ring expansion of penicillin N, catalyzed by deacetoxycephalosporin C synthase/hydroxylase (DAOCS/DACS, also known as expandase), yields deacetoxycephalosporin C (DAOC). oup.comresearchgate.net This bifunctional enzyme also catalyzes the next step, the hydroxylation of DAOC to form deacetylcephalosporin C (DAC). oup.comasm.org The final step in the pathway is the acetylation of DAC by deacetylcephalosporin C acetyltransferase to produce Cephalosporin C. springernature.com

Table 1: Key Enzymes in the Cephalosporin C Biosynthetic Pathway

EnzymeGeneFunction
δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS)pcbABCondenses L-α-aminoadipic acid, L-cysteine, and L-valine to form ACV tripeptide. ruhr-uni-bochum.de
Isopenicillin N synthase (IPNS)pcbCCyclizes the ACV tripeptide to form isopenicillin N. nih.govontosight.ai
Isopenicillin N epimerasecefD1/cefD2Isomerizes isopenicillin N to penicillin N. nih.gov
Deacetoxycephalosporin C synthase/hydroxylase (DAOCS/DACS)cefEFCatalyzes the ring expansion of penicillin N to DAOC and its subsequent hydroxylation to DAC. oup.comresearchgate.netasm.org
Deacetylcephalosporin C acetyltransferasecefGAcetylates DAC to form the final product, Cephalosporin C. springernature.com

The biosynthesis of Cephalosporin C is characterized by a series of crucial intermediate compounds that serve as substrates for the enzymatic cascade. The primary precursors are the amino acids L-α-aminoadipic acid, L-cysteine, and L-valine. ruhr-uni-bochum.de The non-proteinogenic amino acid L-α-aminoadipic acid is a particularly important precursor, derived from the lysine (B10760008) biosynthesis pathway. ruhr-uni-bochum.de

The first key intermediate is the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) . ruhr-uni-bochum.de This is followed by the formation of the bicyclic structure of isopenicillin N , which represents a major branch point in β-lactam antibiotic biosynthesis. asm.org

Subsequent intermediates specific to the cephalosporin pathway include penicillin N , deacetoxycephalosporin C (DAOC) , and deacetylcephalosporin C (DAC) . mdpi.comoup.com The accumulation of intermediates like DAOC and DAC can be an issue in industrial fermentation, indicating potential bottlenecks in the later stages of the biosynthetic pathway. mdpi.comoup.com

Table 2: Key Intermediate Metabolites in Cephalosporin C Biosynthesis

Intermediate MetabolitePreceding EnzymeSucceeding Enzyme
δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV)ACV SynthetaseIsopenicillin N Synthase
Isopenicillin NIsopenicillin N SynthaseIsopenicillin N Epimerase
Penicillin NIsopenicillin N EpimeraseDeacetoxycephalosporin C Synthase/Hydroxylase
Deacetoxycephalosporin C (DAOC)Deacetoxycephalosporin C Synthase/HydroxylaseDeacetoxycephalosporin C Synthase/Hydroxylase
Deacetylcephalosporin C (DAC)Deacetoxycephalosporin C Synthase/HydroxylaseDeacetylcephalosporin C Acetyltransferase

Genetic Engineering and Metabolic Enhancements for Cephalosporin C Production

Classical strain improvement programs have historically employed random mutagenesis followed by selection to generate high-yielding A. chrysogenum strains. asm.orgmdpi.com Techniques such as exposure to gamma radiation have been utilized to induce mutations in the fungal genome. fao.org Subsequent screening identifies mutants with enhanced Cephalosporin C production. fao.org These classical methods have led to strains with significantly increased antibiotic titers compared to the original wild-type isolates. mdpi.com For instance, a study reported a 3.46-fold increase in Cephalosporin C production in a mutant obtained through gamma irradiation. fao.org

The genes responsible for Cephalosporin C biosynthesis are organized in clusters within the fungal genome. asm.org The "early" cluster contains genes like pcbAB and pcbC, while the "late" cluster includes cefEF and cefG. asm.org The expression of these genes is tightly regulated at both the transcriptional and translational levels. nih.govmdpi.com

Several transcription factors have been identified that influence the expression of these biosynthetic genes. nih.govruhr-uni-bochum.de For example, global regulators like CPCR1, CRE1, and PACC have been shown to control the expression of pcbAB and pcbC. asm.org The AcveA gene, a homolog of the Aspergillus velvet gene, also plays a regulatory role in Cephalosporin C biosynthesis. asm.org Understanding these regulatory networks allows for targeted genetic modifications to upregulate the expression of key biosynthetic genes, thereby increasing antibiotic production. researchgate.net

The production of Cephalosporin C is significantly influenced by the composition of the fermentation medium. jmb.or.kr Carbon and nitrogen sources are crucial for both fungal growth and antibiotic synthesis. longdom.org The carbon-to-nitrogen ratio can impact the yield of Cephalosporin C. longdom.org

Supplementation of the culture medium with precursors can also enhance production. Methionine, for instance, has been shown to increase Cephalosporin C titers, likely by providing a source of sulfur for the biosynthesis of L-cysteine. mdpi.comlongdom.org However, excessive concentrations of methionine can be inhibitory. longdom.org Similarly, the addition of fatty acids, such as oleic and linoleic acid, has been reported to stimulate Cephalosporin C production. jmb.or.kr The optimization of nutritional factors and precursor supplementation is a critical aspect of maximizing the biosynthetic yield of Cephalosporin C in industrial fermentation processes. fao.orgwisdomlib.org

Biocatalytic and Chemo Enzymatic Transformations of Cephalosporin C

Enzymatic Conversion of Cephalosporin (B10832234) C to 7-Aminocephalosporanic Acid (7-ACA)

The enzymatic deacylation of Cephalosporin C to produce 7-ACA can be accomplished through two primary strategies. The established industrial method involves a two-step enzymatic process, while a more streamlined single-step enzymatic conversion has been the focus of recent research and development. nih.govubbcluj.ro

Two-Stage Bioconversion: D-Amino Acid Oxidase (DAAO) and Glutaryl 7-ACA Acylase (GA)

The conventional and industrially established enzymatic method for producing 7-ACA from Cephalosporin C is a two-step process. ubbcluj.rojapsonline.com This method utilizes two distinct enzymes, D-amino acid oxidase (DAAO) and glutaryl 7-ACA acylase (GA), often in separate reactors, to achieve the desired transformation. japsonline.comrsc.org

The process begins with the action of D-amino acid oxidase on Cephalosporin C. This initial step modifies the D-α-aminoadipoyl side chain of the Cephalosporin C molecule. japsonline.comnih.gov The product of this reaction, keto-adipyl-7-aminocephalosporanic acid (keto-7ACA), is then spontaneously converted to glutaryl-7-aminocephalosporanic acid (GL-7-ACA). nih.gov This conversion is facilitated by hydrogen peroxide, which is a byproduct of the DAAO-catalyzed reaction. japsonline.comnih.gov In the second stage, the enzyme glutaryl 7-ACA acylase (also known as glutaryl amidase) hydrolyzes GL-7-ACA to yield the final product, 7-ACA. mdpi.comjapsonline.com This two-step enzymatic route has been successfully implemented on an industrial scale, offering high molar yields of up to 85% under mild aqueous conditions (pH 8.0 and 20-25°C). nih.gov

A significant challenge in this two-stage process is the negative impact of hydrogen peroxide, generated by DAAO, on the stability of the GA enzyme. japsonline.com To mitigate this issue, strategies such as the addition of catalase to decompose the hydrogen peroxide have been employed. japsonline.com

D-amino acid oxidase (DAAO, EC 1.4.3.3) is a flavoenzyme that contains a non-covalently bound FAD molecule and catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. nih.govfrontiersin.org The enzyme's ability to efficiently oxidize Cephalosporin C makes it a crucial biocatalyst in the production of semi-synthetic cephalosporins. nih.govmsu.ru DAAOs from the yeasts Trigonopsis variabilis and Rhodotorula gracilis are particularly noted for their high activity towards Cephalosporin C. nih.govmsu.ru

The catalytic mechanism of DAAO involves the oxidative deamination of the D-amino acid substrate, producing an α-keto acid, ammonia, and hydrogen peroxide. frontiersin.org Kinetic studies have been conducted to determine the enzyme's affinity for various substrates. For DAAO from Trigonopsis variabilis (TvDAAO), the Michaelis constant (Km) for Cephalosporin C has been reported to be in the range of 0.83 mM to 2.4 mM under different experimental conditions. msu.ru The catalytic efficiency (kcat/Km) is a key parameter for evaluating an enzyme's performance. Research has focused on improving this efficiency through protein engineering. For instance, site-directed mutagenesis of TvDAAO, such as the Met156Leu substitution, has been shown to increase the catalytic efficiency by up to 39%, primarily by decreasing the Km value. researchgate.net

EnzymeSourceSubstrateKm (mM)kcat (s-1)kcat/Km (s-1mM-1)
TvDAAO (Wild-Type) Trigonopsis variabilisCephalosporin C2.4--
TvDAAO (Wild-Type) Trigonopsis variabilisD-Alanine7.0--
TvDAAO (Wild-Type) Trigonopsis variabilisD-Phenylalanine0.20--
TvDAAO (Met156Leu mutant) Trigonopsis variabilisCephalosporin C--39% increase
RgDAAO Rhodotorula gracilisD-Alanine1.0--

Glutaryl 7-ACA acylase (GA), also referred to as cephalosporin acylase, is the enzyme responsible for the second step in the two-stage bioconversion, hydrolyzing glutaryl-7-ACA (GL-7-ACA) to produce 7-ACA. nih.govjmb.or.kr These enzymes are typically heterodimers, composed of two different subunits, and are derived from a single polypeptide precursor through proteolytic cleavage. jmb.or.krresearchgate.net

GA enzymes have been isolated and characterized from various microbial sources, particularly Pseudomonas species. nih.govjmb.or.kr For example, the GA from Pseudomonas strain BL072 is composed of two subunits with approximate molecular masses of 65 kDa and 24 kDa and exhibits optimal activity at pH 8.0. nih.gov Similarly, the acylase from Pseudomonas diminuta KAC-1 consists of a 55 kDa and a 17 kDa subunit, with an optimal pH of 8.0 and an optimal temperature of 40°C. jmb.or.kr

Protein engineering efforts have been directed at improving the catalytic activity and stability of GA enzymes. Site-directed mutagenesis of the GA from Pseudomonas sp. strain 130 (CA130) has led to mutants with enhanced properties. For instance, the Q50βN mutant showed a two- to three-fold increase in catalytic efficiency (kcat/Km) due to a decrease in its Km value and an increase in its kcat. nih.gov Other mutations, like K198βA, resulted in enhanced stability, increasing the enzyme's half-life. nih.gov The creation of double mutants, such as Q50βN/K198βA, has successfully combined these desirable traits, leading to an engineered enzyme with both increased activity and stability. nih.gov

EnzymeSourceSubunits (kDa)Optimal pHKm for GL-7-ACA (mM)
GA Pseudomonas strain BL072~65 and ~248.0-
GA (KAC-1) Pseudomonas diminuta KAC-1~55 and ~178.00.45
CA130 (Wild-Type) Pseudomonas sp. strain 130---
CA130 (Q50βN mutant) Pseudomonas sp. strain 130--~50% decrease
CA130 (K198βA mutant) Pseudomonas sp. strain 130-Alkaline shift-

Single-Step Bioconversion: Cephalosporin C Acylase (CA)

To simplify the production process and reduce costs, a single-step enzymatic conversion of Cephalosporin C to 7-ACA has been developed. nih.govsemanticscholar.org This method utilizes a single enzyme, Cephalosporin C acylase (CA), which can directly cleave the D-α-aminoadipoyl side chain from the Cephalosporin C molecule. japsonline.comsemanticscholar.org This approach eliminates the need for the DAAO enzyme and the associated issues with hydrogen peroxide, making it a more efficient and economical alternative to the two-step process. japsonline.comopenbiotechnologyjournal.com

Cephalosporin C acylase (CA, EC 3.5.1.11) belongs to the N-terminal nucleophile (Ntn) hydrolase superfamily. semanticscholar.org The enzyme is synthesized as a single polypeptide chain that undergoes intramolecular cleavage to form a self-activating pre-protein, which then matures into the active heterodimeric enzyme. semanticscholar.org The enzymatic mechanism of CA involves the direct hydrolysis of the amide bond that links the cephem nucleus to the acyl side chain of Cephalosporin C. japsonline.comsemanticscholar.org

While some glutaryl acylases (GAs) exhibit a low level of CA activity, true CAs that preferentially use Cephalosporin C as a substrate have been a significant focus of research. japsonline.comjapsonline.com Natural GAs typically show very low activity on Cephalosporin C. japsonline.comnih.gov Therefore, protein engineering has been instrumental in enhancing the catalytic efficiency of these enzymes for direct Cephalosporin C conversion. By combining structural knowledge, computational design, and directed evolution, researchers have successfully created CA variants with significantly improved specificity and kinetic efficiency for Cephalosporin C. nih.gov For example, a variant of the GA from Pseudomonas N176, named VAC, showed a more than 11,000-fold increase in specificity for Cephalosporin C compared to the wild-type enzyme. nih.gov

Cephalosporin C acylase activity has been identified in various microorganisms, including bacteria such as Achromobacter xylosoxidans, Aeromonas sp., Arthrobacter viscosus, Bacillus laterosporus, Flavobacterium sp., and Pseudomonas sp. semanticscholar.orgresearchgate.net Among these, Pseudomonas species have been a particularly rich source for the discovery and development of CAs. semanticscholar.orgjapsonline.com However, the natural activity of these enzymes towards Cephalosporin C is often low, necessitating strategies to improve their performance for industrial applications. semanticscholar.orgjapsonline.com

To overcome the limitations of low expression levels and to facilitate enzyme engineering, heterologous expression systems, primarily in Escherichia coli, have been widely adopted. semanticscholar.orgopenbiotechnologyjournal.com The genes encoding CAs from various Pseudomonas strains have been cloned and expressed in E. coli, allowing for large-scale production and purification of the enzymes. jmb.or.kropenbiotechnologyjournal.com For instance, the GA from Pseudomonas diminuta was cloned and expressed in a recombinant E. coli and developed into an industrial biocatalyst. microbiologyjournal.org Furthermore, codon optimization of bacterial cca genes has been employed for efficient expression in fungal hosts like Acremonium chrysogenum, the producer of Cephalosporin C itself, creating the potential for in vivo conversion. mdpi.comnih.gov These expression systems are crucial for producing the quantities of engineered CA variants needed for industrial-scale, single-step production of 7-ACA. openbiotechnologyjournal.comscienceopen.com


Enzyme Engineering and Rational Design for Improved Catalytic Efficiency

The direct enzymatic conversion of Cephalosporin C into 7-aminocephalosporanic acid (7-ACA), a key intermediate for semi-synthetic cephalosporins, is a highly sought-after industrial process. nih.govmicrobiologyjournal.org However, naturally occurring acylases, which are highly active on substrates like glutaryl-7-aminocephalosporanic acid (gl-7ACA), exhibit very low specificity and activity towards Cephalosporin C. nih.govnih.gov This limitation has driven extensive research into enzyme engineering and rational design to develop acylase variants with commercially viable catalytic efficiency for the one-step conversion of Cephalosporin C. nih.govjapsonline.com

To overcome the poor natural activity of acylases on Cephalosporin C, researchers have employed powerful protein engineering strategies, including directed evolution and site-directed mutagenesis. nih.gov These approaches often start with a known glutaryl acylase, such as the one from Pseudomonas sp. N176 or SE83, as a protein scaffold. nih.govnih.gov Through a combination of techniques—including error-prone PCR for random mutagenesis, site-saturation mutagenesis to explore all possible amino acids at a specific position, and structure-guided site-directed mutagenesis—scientists have successfully re-engineered these enzymes to favor Cephalosporin C as a substrate. nih.govresearchgate.net

Numerous studies have reported significant success in enhancing acylase performance. For instance, a combination of random mutagenesis and rational design on a glutaryl acylase from Pseudomonas N176 (named VAC) led to variants with a vastly increased specificity constant for Cephalosporin C. nih.gov Similarly, mutagenesis of the acylase from Pseudomonas SE83 has yielded mutants with substantially improved specific activity. researchgate.net These engineered biocatalysts represent a significant advancement, making the single-step enzymatic production of 7-ACA from Cephalosporin C an industrially feasible alternative to traditional chemical or two-step enzymatic routes. nih.govnih.gov

Table 1: Selected Engineered Acylase Mutants and Their Improved Catalytic Properties This table is interactive. You can sort and filter the data.

Parent Enzyme/Gene Mutant Designation Key Mutations Reported Improvement Reference(s)
Pseudomonas N176 Acylase (VAC) A215Y-H296S-H309S A215Y, H296S, H309S Up to 100-fold increase in CephC/gl-7ACA catalytic efficiency ratio. nih.gov, nih.gov, researchgate.net
Pseudomonas N176 Acylase (VAC) H57βS-H70βS-L154βY H57βS, H70βS, L154βY Over 11,000-fold increase in specificity constant for CephC vs. gl-7ACA. nih.gov
Pseudomonas sp. SE83 Acylase (acyII) S12 V122αA, G140αS, F58βN, I75βT, I176βV, S471βC 7.5-fold improvement in specific activity compared to wild type. researchgate.net, researchgate.net
Pseudomonas sp. SE83 Acylase (acyII) A12 G139αS, F58βN, I75βT, I176βV, S471βC 2-fold increase in specific activity and 3-fold increase in catalytic efficiency. citius.technology
Pseudomonas diminuta Acylase Q50βM-Y149αK-F177αG Q50βM, Y149αK, F177αG 7.9-fold improvement in deacylation activity towards Cephalosporin C. researchgate.net, microbiologyjournal.org
Cephalosporin C Acylase - Met31β to Phe31β / Tyr31β 1.6-fold and 2.5-fold enhancement in catalytic activity, respectively. openbiotechnologyjournal.com

Developing a highly efficient acylase mutant is only the first step; for industrial application, the expression of this enzyme and its activity in a bioreactor must be optimized. Escherichia coli is the most common host system for producing these recombinant acylase proteins. nih.govtheijes.com However, high-level expression in E. coli can lead to the formation of insoluble and inactive protein aggregates known as inclusion bodies. theijes.com

To maximize the yield of soluble, active enzyme, various fermentation and induction parameters are carefully controlled. Research has shown that soluble protein expression is significantly influenced by induction temperature, the concentration of the inducer (such as IPTG), and the duration of the induction period. theijes.com For example, for the expression of an S12 acylase mutant in E. coli, optimal conditions were found to be induction with a low concentration of IPTG (0.1 mM) at a reduced temperature (20°C) for 24 hours. theijes.com

Once the enzyme is produced, the conditions within the bioreactor for the conversion of Cephalosporin C to 7-ACA are also critical. Key parameters influencing enzyme activity include pH and temperature. researchgate.nettandfonline.com The optimal conditions can vary depending on the specific enzyme variant. For instance, an acylase from a Pseudomonas species showed optimal activity at pH 8.0 and 40°C, while an enzyme from Pseudomonas diminuta performed best at pH 6.5 and 32°C. researchgate.nettandfonline.com By fine-tuning both the enzyme production and the bioconversion process, high conversion rates can be achieved. In one study, an engineered acylase variant achieved approximately 90% conversion of Cephalosporin C to 7-ACA in a bioreactor, demonstrating the practical success of these optimization strategies. nih.govnih.gov

Table 2: Optimization of Parameters for Acylase Production and Activity This table is interactive. You can sort and filter the data.

Parameter Process Organism/Enzyme Optimal Value/Condition Reference(s)
Inducer Concentration Enzyme Production E. coli expressing S12 acylase 0.1 mM IPTG theijes.com
Induction Temperature Enzyme Production E. coli expressing S12 acylase 20°C theijes.com
Induction Time Enzyme Production E. coli expressing S12 acylase 24 hours theijes.com
Nitrogen Source Enzyme Production Pseudomonas species Peptone researchgate.net
pH Enzyme Activity Pseudomonas species acylase 8.0 researchgate.net
Temperature Enzyme Activity Pseudomonas species acylase 40°C researchgate.net
pH Enzyme Activity Pseudomonas diminuta acylase 6.5 tandfonline.com
Temperature Enzyme Activity Pseudomonas diminuta acylase 32°C tandfonline.com

Non-Biological Conversion Pathways of Cephalosporin C (e.g., Cephalosporin Cₓ formation)

While enzymatic transformations are the primary focus for converting Cephalosporin C, non-biological conversion pathways have also been reported. A notable example is the reaction of Cephalosporin C with sodium thiosulfate (B1220275), which leads to the formation of a new, distinct derivative named Cephalosporin Cₓ. nih.gov

This conversion was identified in a 1963 study which observed that the apparent stimulation of Cephalosporin C production in the presence of sodium thiosulfate was, in fact, due to a non-biological transformation of the parent compound. nih.gov The resulting Cephalosporin Cₓ exhibits different properties from Cephalosporin C. It was found to be more biologically active against the assay organism Escherichia coli W-208. While it retains the characteristic ultraviolet absorption and resistance to penicillinase, it migrates more slowly during paper chromatography, indicating a change in its physicochemical properties. nih.gov This specific reaction highlights a potential pathway for chemical modification of the Cephalosporin C molecule outside of biological or enzymatic systems.

Advanced Fermentation and Downstream Processing for Industrial Cephalosporin C Sodium Production

Fermentation Process Optimization for Enhanced Titer and Yield

Optimizing the fermentation process is paramount for achieving economically viable production of Cephalosporin (B10832234) C. This involves a multifaceted approach encompassing cultivation strategies, bioreactor design, statistical optimization methods, and precise control of the fermentation environment.

Cultivation Strategies: Batch, Fed-Batch, and Continuous Modes

The choice of cultivation strategy significantly impacts the productivity of Cephalosporin C fermentation. While batch fermentation is the simplest mode, fed-batch and continuous cultures offer distinct advantages for overcoming limitations such as substrate inhibition and catabolite repression.

Batch Fermentation: In a batch process, all nutrients are provided at the beginning of the fermentation. While straightforward, this can lead to rapid initial growth followed by nutrient limitation and suboptimal antibiotic production. scribd.com

Fed-Batch Fermentation: This strategy involves the controlled feeding of nutrients during the fermentation process. scribd.com Fed-batch cultivation has been shown to be more efficient than batch processing for Cephalosporin C production. scribd.comnih.gov By maintaining low concentrations of rapidly metabolized carbon sources like glucose, catabolite repression of the enzymes responsible for Cephalosporin C biosynthesis can be minimized. acs.org Studies have demonstrated that a fed-batch process with a low flow rate of a supplementary feed, such as hydrolyzed sucrose, can result in significantly higher antibiotic production compared to batch processes. scribd.com An optimal feeding strategy, such as a two-step fed-batch feeding of glucose, has been shown to yield higher antibiotic production than single-step fed-batch or batch modes. researchgate.net

Continuous Fermentation: In a continuous process, fresh medium is continuously added to the bioreactor while an equal volume of culture broth is removed. scribd.com This allows for sustained production at a steady state. However, continuous production of Cephalosporin C can be a time-consuming process as it often requires an initial batch phase to build up biomass. researchgate.netresearchgate.net One of the challenges in continuous culture is the potential for cell washout at high dilution rates. nih.gov A continuous two-stage aerobic fermentation process has been investigated as a strategy to optimize Cephalosporin C productivity. researchgate.net

Bioreactor Engineering and Design Considerations

The design of the bioreactor plays a critical role in providing the optimal environment for Acremonium chrysogenum growth and Cephalosporin C synthesis. Key considerations include efficient oxygen transfer, mixing, and minimizing shear stress, which can damage the filamentous morphology of the fungus. researchgate.netnih.gov

Stirred-Tank Bioreactors (STRs): These are the conventional reactors used for industrial antibiotic production. researchgate.net They provide excellent mixing and aeration through mechanical agitation. However, the high shear stress generated by impellers can be detrimental to the shear-sensitive Acremonium chrysogenum. researchgate.netjscimedcentral.com In stirred-tank reactors, higher cell mass concentrations and volumetric productivities are generally achieved compared to airlift reactors. nih.gov

Airlift Reactors (ALRs): ALRs utilize the buoyancy of sparged air to create circulation and mixing, resulting in a lower shear environment compared to STRs. nih.govjscimedcentral.com While the specific power input is lower in ALRs, they tend to have higher efficiencies of oxygen transfer. nih.gov Studies have shown that for Cephalosporin C production, the specific productivities with regard to power input and substrate consumption are considerably higher in airlift tower loop reactors than in stirred-tank reactors. nih.gov An internal loop airlift bioreactor has been found to be more suitable for Cephalosporin C biosynthesis than an external loop design. jscimedcentral.com

Immobilized Cells: Immobilizing Acremonium chrysogenum cells on or within a solid support matrix is a technique that offers several advantages, including the ability to maintain high cell densities and simplify downstream processing. nih.govniscpr.res.in Various materials have been explored for immobilization, such as calcium alginate, glass wool, and polyurethane foam. niscpr.res.in Cells immobilized on glass wool have shown higher yields compared to other matrices. niscpr.res.in Immobilized cell systems can be used in different reactor configurations, including packed bed reactors and stirred-tank bioreactors. researchgate.nettandfonline.com However, in stirred-tank reactors, the mechanical stress can lead to the disruption of immobilization matrices like calcium alginate beads. researchgate.net A significant challenge with immobilized cells, particularly in packed bed reactors, is the limitation of oxygen transfer to the cells deep within the support material. scispace.com To address this, co-immobilization with an oxygen-producing microorganism, such as the alga Chlorella pyrenoidosa, has been explored to provide in-situ oxygen generation. nih.govtandfonline.com

Empirical and Statistical Process Optimization

To navigate the complex interactions between various fermentation parameters, empirical and statistical methods are employed to identify optimal conditions for Cephalosporin C production. These methods allow for the simultaneous evaluation of multiple factors, leading to more efficient process optimization than traditional one-variable-at-a-time approaches. scialert.net

Response Surface Methodology (RSM): RSM is a collection of statistical and mathematical techniques used for modeling and analyzing problems where a response of interest is influenced by several variables. jbiochemtech.comjbiochemtech.com It is used to find the optimal settings of these variables to maximize the response. jbiochemtech.commdpi.com

Box-Behnken Design (BBD): This is a type of RSM design that is efficient for fitting a second-order model. mdpi.com It is often used to optimize the concentrations of key media components. scialert.netmdpi.com For instance, a Box-Behnken design was successfully used to determine the optimal concentrations of soya oil, beet molasses, and corn steep liquor for maximizing Cephalosporin C production. scialert.net Another study used BBD to optimize pH, incubation period, and inoculum size, resulting in a significant increase in production. nih.gov

Plackett-Burman Design (PBD): PBD is a statistical method used for screening a large number of variables to identify the most significant ones affecting the process. scialert.netjbiochemtech.com It is an effective tool for identifying the major medium components that contribute to antibiotic production. scialert.net In one study, a Plackett-Burman design was used to screen fifteen nutrients and identify glucose, beef extract, glutamic acid, adipic acid, and sodium chloride as key ingredients for Cephalosporin-C acylase production. jbiochemtech.com

Control of Environmental and Media Parameters

Precise control over environmental and media parameters is crucial for maximizing the titer and yield of Cephalosporin C. These parameters directly influence the growth of Acremonium chrysogenum and the activity of the biosynthetic enzymes.

pH: The pH of the fermentation medium affects various cellular processes. The optimal initial pH for Cephalosporin C production has been reported to be around 4.3 in one study and 4 in another. scialert.netnih.gov In a study using co-immobilized cells, the optimal pH was found to be 7.5 in the absence of carbonate. tandfonline.com

Temperature: Temperature is a critical parameter influencing enzyme activity and microbial growth. The optimal temperature for Cephalosporin C production by Acremonium chrysogenum is generally around 28°C to 30°C. tandfonline.comjbiochemtech.com

Agitation and Aeration: Cephalosporin C fermentation is a highly aerobic process, requiring a sufficient supply of dissolved oxygen. longdom.orgnih.gov Agitation helps to ensure uniform distribution of nutrients and oxygen. However, excessive agitation can lead to high shear stress, which can negatively impact the filamentous fungus. researchgate.net The aeration rate is also a critical factor, with one study identifying an optimal rate of 9364 L/min in a 600 L fermenter. scialert.net

Inoculum Size: The initial concentration of microbial cells can influence the fermentation kinetics. An optimal inoculum level of 10^5.5 spores/mL has been reported. scialert.net Another study found an optimum inoculum size of 1% v/v. nih.gov

Carbon/Nitrogen Ratio: The balance of carbon and nitrogen sources in the medium is essential for directing the metabolism towards antibiotic production. Various carbon sources like glucose, sucrose, and molasses, and nitrogen sources such as peptone, yeast extract, and ammonium (B1175870) salts are used. longdom.org The specific ratio needs to be optimized for the particular strain and process conditions.

Innovative Downstream Processing and Purification Technologies for Cephalosporin C Sodium

Extraction Methodologies from Fermentation Broth

Several techniques are employed to extract Cephalosporin C from the fermentation broth, each with its own advantages and limitations.

Solvent Extraction: This method involves the use of a water-immiscible organic solvent to extract Cephalosporin C. However, due to the polar and zwitterionic nature of Cephalosporin C, direct extraction is often inefficient. google.com To overcome this, chemical derivatization can be used to create a more non-polar form of the molecule, which can then be extracted with solvents like n-butanol or methyl isobutyl ketone. google.com Another approach involves the reactive extraction of Cephalosporin C using an extractant like tri-n-octylmethylammonium chloride in an organic solvent. researchgate.net

Aqueous Two-Phase Systems (ATPS): ATPS involves the use of two immiscible aqueous phases, typically formed by a polymer (like polyethylene (B3416737) glycol) and a salt (like ammonium sulfate) or two different polymers. researchgate.netajol.info This technique offers a mild environment for the separation of biomolecules. researchgate.netjst.go.jp However, the extraction of the highly hydrophilic Cephalosporin C into the polymer-rich phase can be challenging. researchgate.netjst.go.jp Studies have shown that factors such as pH, the addition of neutral salts, temperature, and centrifugal force can influence the partitioning of Cephalosporin C in an ATPS. researchgate.net For example, adding 0.1% NaCl has been shown to improve the recovery yield. researchgate.net

Adsorption Resins: Adsorption using specialized resins is a widely used and effective method for the purification of Cephalosporin C. seplite.comacs.org This process typically involves a series of steps:

Pretreatment: The fermentation broth is first filtered to remove cells and other insoluble materials. google.com A pretreatment resin may be used to remove impurities like proteins that could foul the subsequent adsorption columns. seplite.com

Adsorption: The clarified broth is then passed through a column containing an adsorbent resin that selectively binds Cephalosporin C. Various types of resins are used, including non-ionic macroporous resins (e.g., Amberlite XAD series) and ion-exchange resins. acs.orgwipo.int The adsorption capacity and selectivity can be enhanced by chemical modification of the resins. acs.org For instance, brominated XAD-2 resin has shown a significant increase in the adsorption constant for Cephalosporin C. acs.orgresearchgate.net

Decolorization: After adsorption and elution, a decolorization step, often using a specific resin, may be employed to further purify the Cephalosporin C. seplite.comhrresin.com

Elution and Crystallization: The bound Cephalosporin C is then eluted from the resin, typically by changing the pH or using a buffer solution. google.comwipo.int The purified Cephalosporin C is then often crystallized as its sodium salt. google.com

Advanced Purification and Crystallization Techniques for this compound

The purification of Cephalosporin C (CPC) from complex fermentation broths is a critical and challenging step in its industrial production. The broth contains the desired antibiotic along with a myriad of impurities, including microbial cells, proteins, pigments, and precursor molecules. jlu.edu.cn To achieve the high purity required for pharmaceutical applications, particularly for the subsequent conversion to 7-aminocephalosporanic acid (7-ACA), advanced purification and crystallization technologies are employed. seplite.com These methods aim to improve yield, efficiency, and product quality while addressing the economic and environmental challenges of traditional processes. google.com

Modern purification strategies for this compound often integrate several advanced techniques, moving beyond conventional methods like plate-and-frame filtration. google.com Key technologies include membrane filtration, expanded bed adsorption chromatography, and sophisticated crystallization processes.

Membrane Filtration

Membrane separation technology is a cornerstone of modern CPC downstream processing, utilized for clarification, concentration, and preliminary purification. mdpi.com This technology leverages semi-permeable membranes to separate components based on size and molecular weight.

Microfiltration (MF) and Ultrafiltration (UF): Initially, microfiltration or ultrafiltration is used to remove suspended solids, such as fungal mycelia and large proteins, from the acidified fermentation broth. jlu.edu.cngoogle.com For instance, a ceramic membrane with a pore size of 50-100 nanometers can be used to filter out mycelium and proteins, followed by an ultrafiltration membrane with a molecular weight cutoff (MWCO) of 20-100 kD to remove finer pigments and impurities. google.com Studies have shown that a multi-stage UF process, starting with a 10-30 kD membrane and followed by an 800-5000 Da membrane, can effectively remove proteins, peptides, and polysaccharides. bona-filtration.combona-filtration.com

Nanofiltration (NF): Following initial clarification and adsorption steps, nanofiltration is employed to concentrate the CPC solution and remove smaller molecules like salts. mdpi.combona-filtration.com NF membranes have a pore size of 1-10 nm and operate via an adsorption-diffusion mechanism, making them suitable for desalting and concentrating antibiotic solutions. mdpi.com

Research has demonstrated that a cross-flow filtration system incorporating microfiltration and ultrafiltration can effectively enhance the concentration of Cephalosporin C from an initial 4.72 g/L in the fermentation broth to 25.16 g/L. researchgate.net

TechniquePurposeTypical Membrane/Resin SpecificationKey Research FindingReference
Microfiltration (MF)Mycelia and large particle removalCeramic Membrane (50-100 nm)Replaces traditional plate-and-frame filtration, improving yield and product quality. google.com
Ultrafiltration (UF)Removal of proteins, pigments, and other macromoleculesMWCO: 20-100 kDEffectively removes impurities from acidified fermentation liquor. jlu.edu.cngoogle.com
Expanded Bed Adsorption (EBA)Direct capture of CPC from unclarified brothMacroporous polystyrene adsorbents or ion exchangersSimplifies recovery by integrating clarification, concentration, and purification into a single step. nih.govnih.gov
Nanofiltration (NF)Concentration and desalinationPore Size: 1-10 nmUsed for concentrating the desorbed CPC solution prior to crystallization. mdpi.combona-filtration.com

Expanded Bed Adsorption (EBA) Chromatography

Expanded Bed Adsorption (EBA) chromatography is an innovative technique that enables the capture of target molecules directly from unclarified feedstock. nih.gov In this process, the crude fermentation broth is passed upward through a column of adsorbent beads at a flow rate sufficient to fluidize the bed. The CPC molecules are captured by the adsorbent, while cells, cell debris, and other insoluble components pass through the column. nih.govnih.gov This method effectively combines solid-liquid separation, concentration, and purification into a single unit operation, significantly simplifying the downstream process. nih.gov Macroporous polystyrene adsorbents are commonly used for this purpose. nih.gov

Advanced Crystallization Techniques

Crystallization is the final and crucial step for obtaining high-purity this compound. The method of crystallization significantly impacts the product's physical properties, such as crystal form and size, which are vital for handling, formulation, and stability. google.com

Anti-Solvent Crystallization: A widely used technique involves the addition of an "anti-solvent" to a concentrated aqueous solution of CPC sodium. google.com In this method, CPC sodium is highly soluble in the primary solvent (e.g., water) but poorly soluble in the anti-solvent (e.g., acetone (B3395972), methanol). google.comgoogle.com The addition of the anti-solvent reduces the solubility of CPC sodium, inducing crystallization. For example, after extraction and salt formation with sodium isooctanoate, acetone can be added to the concentrated CPC sodium solution to precipitate the crystalline product. google.com The addition of methanol (B129727) has also been shown to improve the filterability of the resulting crystal slurry. google.com

Reactive Crystallization: This technique combines the chemical reaction (salt formation) and crystallization into a single step. For cephalosporins, impinging jet mixers can be used to achieve rapid and intense mixing of the cephalosporin acid and the sodium source (e.g., sodium lactate). whiterose.ac.uk This rapid mixing leads to immediate nucleation, and the resulting crystal slurry is then passed to a continuous stirred-tank reactor (CSTR) for crystal growth. whiterose.ac.uk This process has been shown to produce crystals with higher crystallinity and a narrower particle size distribution, which improves product stability. whiterose.ac.uk

Crystallization MethodPrincipleTypical Solvents/ReagentsAdvantageReference
Anti-Solvent CrystallizationInducing precipitation by adding a solvent in which the solute is insoluble.Solvent: Water; Anti-solvent: Acetone, MethanolHigh yield and control over precipitation. google.comgoogle.com
Reactive CrystallizationSimultaneous chemical reaction and crystallization.Cephalosporin C extract, Sodium Isooctanoate or Sodium LactateProduces crystals with improved stability and narrower particle size distribution. google.comwhiterose.ac.uk
Evaporative CrystallizationConcentrating the eluate from chromatography in vacuo to induce crystallization.Aqueous buffer solution (e.g., sodium formate)Yields purified antibiotic in a finely divided crystalline form. google.com

Impurity Identification and Control Strategies in Industrial Production

The quality and safety of this compound are intrinsically linked to the effective identification and control of impurities throughout the manufacturing process. researchgate.net Impurities can arise from the biosynthetic pathway itself, chemical degradation during processing, or polymerization. frontiersin.orgresearchgate.net Regulatory agencies mandate strict control over impurity profiles in active pharmaceutical ingredients. researchgate.net

Impurity Identification

A range of advanced analytical techniques are employed to detect, identify, and quantify impurities in this compound.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in a reversed-phase (RP-HPLC) configuration, is the workhorse method for separating and quantifying CPC and its related impurities. iiste.orgajol.info Gradient elution methods are often used to resolve a wide range of compounds with different polarities. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique is indispensable for structural elucidation of unknown impurities. researchgate.netnih.gov LC-MS provides molecular weight and fragmentation data, which allows for the identification of process-related impurities and degradation products. researchgate.net Techniques like ion trap time-of-flight mass spectrometry (IT-TOF-MS) are particularly effective for characterizing complex structures, including polymeric impurities. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the definitive structural confirmation of isolated impurities. frontiersin.orgnih.gov One-dimensional (1H, 13C) and two-dimensional NMR experiments provide detailed information about the chemical structure, polymerization sites, and stereochemistry of impurities. frontiersin.org

Common impurities identified in cephalosporin production include:

Biosynthetic Intermediates: Deacetoxycephalosporin C (DAOC) is a key intermediate in the CPC biosynthetic pathway that can remain as an impurity. researchgate.net

Isomers: E-isomers of cephalosporins can form as impurities during the process. researchgate.net

Polymeric Impurities: Dimers, trimers, and higher-order polymers can form through covalent bonding between β-lactam antibiotic molecules, especially under stress conditions like high concentration or temperature. frontiersin.orgnih.gov These are of particular concern due to their potential to induce allergic reactions. nih.gov

Degradation Products: The β-lactam ring is susceptible to cleavage, leading to various degradation products.

Impurity TypeSpecific ExampleTypical Analytical Method(s)SignificanceReference
Biosynthetic IntermediateDeacetoxycephalosporin C (DAOC)HPLCAn undesirable by-product from fermentation that complicates purification. researchgate.net
Polymeric ImpuritiesCephalosporin Dimers and TrimersHPSEC, 2D-HPLC, LC-MS, NMRPotential to cause allergic reactions; control is critical for safety. frontiersin.orgresearchgate.netnih.gov
IsomersCephalosporin E-IsomerHPLC, In silico predictionAffects product purity and may have different biological properties. researchgate.net
Degradation ProductProducts from β-lactam ring cleavageHPLC, LC-MSIndicates product instability; formation is minimized by process control.

Impurity Control Strategies

Controlling impurities requires a multi-faceted approach, spanning from the initial fermentation stage to the final downstream processing steps.

Genetic Engineering of Production Strains: A proactive strategy involves modifying the producing organism, Acremonium chrysogenum, to minimize the formation of undesirable by-products. For example, the formation of DAOC can be significantly reduced by genetically engineering strains to have an increased copy number of the cefEF gene, which codes for the expandase/hydroxylase enzyme. researchgate.net This enzyme catalyzes the conversion of DAOC to deacetylcephalosporin C (DAC), and enhancing its activity drives the reaction forward, reducing the accumulation of the DAOC intermediate. researchgate.net Research has shown this approach can lower DAOC levels to 50% of that in control strains. researchgate.net

Optimization of Fermentation Parameters: The conditions during fermentation can be fine-tuned to maximize CPC production while minimizing impurity generation. Optimizing parameters such as substrate composition, pH, temperature, aeration, and agitation rate can significantly impact the metabolic pathways and, consequently, the impurity profile. researchgate.netnih.gov

Process Control in Downstream Processing: Strict control over process parameters during purification and crystallization is crucial to prevent the degradation of CPC.

Temperature Control: Maintaining low temperatures (e.g., 5-10°C) during membrane filtration and other steps helps to suppress side reactions and degradation. google.com

pH Control: The stability of Cephalosporin C is pH-dependent. Adjusting and maintaining the pH at optimal levels during extraction and chromatography steps is essential to prevent degradation. google.comgoogle.com

Solvent and Reagent Selection: The choice of solvents, buffers, and reagents can influence impurity formation. For instance, limiting the concentration of certain reagents during synthesis can reduce the formation of specific impurities.

By implementing these advanced control strategies, manufacturers can ensure the consistent production of high-purity this compound that meets stringent regulatory standards.

Structural Modifications and Rational Design of Cephalosporin C Derivatives

Derivatization of Cephalosporin (B10832234) C to Semisynthetic Cephalosporins via 7-ACA

Cephalosporin C, produced by the fungus Acremonium chrysogenum (previously known as Cephalosporium acremonium), exhibits only moderate antibacterial activity, rendering it unsuitable for direct clinical use. The pivotal breakthrough in unlocking the therapeutic potential of cephalosporins came with the development of methods to cleave the D-α-aminoadipyl side chain from the 7-amino position of the cephalosporin nucleus. This process yields the crucial intermediate, 7-aminocephalosporanic acid (7-ACA). 7-ACA serves as the fundamental building block for the synthesis of a multitude of semisynthetic cephalosporin antibiotics. By attaching various acyl side chains to the 7-amino group of 7-ACA, chemists can modulate the antibiotic's properties, including its spectrum of activity, potency, and stability against β-lactamases, the enzymes produced by bacteria to inactivate β-lactam antibiotics.

The industrial production of 7-ACA from Cephalosporin C has evolved from hazardous chemical processes to more environmentally friendly enzymatic methods. Initially, chemical deacylation involved complex reactions at very low temperatures using harsh chemicals. This has been largely supplanted by two-step enzymatic conversions. In the first step, D-amino acid oxidase (DAAO) converts Cephalosporin C to an intermediate, which is then hydrolyzed in the second step by glutaryl-7-ACA acylase (GLA) to produce 7-ACA. More recently, one-step enzymatic processes using Cephalosporin C acylase (CCA) have been developed to directly convert Cephalosporin C to 7-ACA, simplifying the process and reducing costs.

The availability of 7-ACA has enabled the creation of numerous clinically significant cephalosporins, including ceftezole, cefotiam, cefazedone, and cefazolin.

Synthetic Strategies for Side-Chain Diversity at C-7 and C-3 Positions

The versatility of the cephalosporin scaffold lies in the ability to introduce diverse substituents at two key positions: the C-7 acylamino side chain and the C-3 substituent. These modifications profoundly influence the antibacterial spectrum, β-lactamase stability, and pharmacokinetic properties of the resulting antibiotics.

Chemical synthesis has been the cornerstone of creating diverse cephalosporin derivatives. The primary approach involves the acylation of the 7-amino group of 7-ACA with a wide array of carboxylic acids or their activated derivatives. This allows for the introduction of various side chains that can enhance antibacterial activity and resistance to β-lactamases.

Modifications at the C-3 position are also crucial for tuning the properties of cephalosporins. The acetoxymethyl group at C-3 of 7-ACA can be displaced by various nucleophiles to introduce different substituents. These modifications can impact the metabolic stability and pharmacokinetic profile of the drug. For instance, the introduction of a heterocyclic thiomethyl group at the C-3 position has been a successful strategy in developing potent cephalosporins.

However, chemical synthesis is not without its challenges. The multi-step nature of these syntheses can be complex and may require the use of protecting groups to avoid unwanted side reactions. Furthermore, the use of hazardous reagents and organic solvents raises environmental concerns.

To overcome the limitations of chemical synthesis, enzymatic and biocatalytic methods have emerged as powerful and sustainable alternatives for the derivatization of cephalosporins. These approaches utilize enzymes as catalysts to perform specific chemical transformations under mild reaction conditions, often in aqueous media.

Penicillin G acylase (PGA) and other acylases have been successfully employed for the kinetically controlled N-acylation of 7-ACA and other cephem nuclei. This method allows for the efficient synthesis of various cephalosporins. For example, the acylase from Arthrobacter viscosus has shown high synthetic performance in the production of intermediates for Cefamandole and Cefonicid.

Biocatalysis also offers opportunities for the modification of side chains themselves. For instance, a biocatalytic scheme using a marine macroalgal brominase has been developed for the enzymatic bromination of 2-aminothiazoles, which are common side chains in later-generation cephalosporins. This allows for further derivatization through cross-coupling reactions.

The combination of enzyme immobilization and protein engineering has further enhanced the efficiency and stability of biocatalysts for cephalosporin synthesis. Site-directed mutagenesis of penicillin acylase has led to mutant enzymes with improved synthetic activity and reduced hydrolytic side reactions, resulting in higher yields of the desired antibiotic.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies of Cephalosporin C Analogs

The development of new and improved cephalosporin antibiotics has been significantly guided by Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies. These computational and empirical approaches aim to understand how the chemical structure of a molecule relates to its biological activity, providing a rational basis for the design of more effective drugs.

SAR studies involve systematically modifying different parts of the cephalosporin molecule and evaluating the impact of these changes on antibacterial activity. Key structural features that have been extensively studied include:

The C-7 Acylamino Side Chain: The nature of this side chain is a primary determinant of the antibacterial spectrum and potency. For example, the introduction of a 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido group at the C-7 position has been shown to confer potent activity against both Gram-positive and Gram-negative bacteria, including some β-lactamase-producing strains.

The C-3 Substituent: Modifications at this position influence the pharmacokinetic properties and can also impact antibacterial activity. The presence of certain heterocyclic groups can enhance protein binding and prolong the half-life of the antibiotic.

The 7-α Substituent: The introduction of a methoxy group at the 7-α position, as seen in cephamycins, can significantly increase resistance to β-lactamase inactivation.

QSAR studies take a more quantitative approach by developing mathematical models that correlate specific physicochemical properties of the cephalosporin analogs (e.g., hydrophobicity, electronic properties, steric parameters) with their observed biological activity. These models can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.

The following table summarizes some key SAR findings for cephalosporin derivatives:

Structural Modification Effect on Activity/Properties Example(s)
C-7 Side Chain
2-(2-aminothiazol-4-yl) groupEnhanced activity against Gram-negative bacteria.Cefotaxime, Ceftriaxone
(Z)-methoxyimino groupIncreased stability against β-lactamases.Cefotaxime, Ceftriaxone
C-3 Substituent
Heterocyclic thiomethyl groupsCan modulate pharmacokinetic properties and antibacterial spectrum.Cefazolin, Cefamandole
Quaternary ammonium (B1175870) moietyBroadened antimicrobial activity, including against Pseudomonas aeruginosa.Cefepime
7-α Position
Methoxy groupIncreased resistance to β-lactamases.Cefoxitin, Cefotetan

These SAR and QSAR studies have been instrumental in the evolution of cephalosporins through different "generations," each with an expanded spectrum of activity and improved resistance to bacterial enzymes.

Design and Synthesis of Novel Cephalosporin C-Based Antibiotics for Emerging Pathogens

The continuous emergence of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE), presents a significant global health challenge and necessitates the development of new and effective antimicrobial agents. The cephalosporin scaffold remains a fertile ground for the design and synthesis of novel antibiotics to combat these emerging pathogens.

Rational drug design, informed by an understanding of bacterial resistance mechanisms and the structure-activity relationships of cephalosporins, is at the forefront of this effort. A key strategy involves designing cephalosporins that can evade or overcome bacterial resistance mechanisms, such as β-lactamase production and alterations in penicillin-binding proteins (PBPs), the molecular targets of β-lactam antibiotics.

Recent research has focused on several promising avenues:

Anti-MRSA Cephalosporins: A significant breakthrough has been the development of fifth-generation cephalosporins with potent activity against MRSA. These agents, such as ceftaroline (B109729), possess a unique ability to bind with high affinity to PBP2a, the altered PBP in MRSA that is responsible for its resistance to most other β-lactam antibiotics.

Broad-Spectrum Agents: Efforts are also directed towards creating cephalosporins with a true broad-spectrum activity, effective against both Gram-positive and Gram-negative bacteria, including resistant strains. Fourth-generation cephalosporins, like cefepime, were a step in this direction, exhibiting good activity against Pseudomonas aeruginosa and many Enterobacteriaceae.

Siderophore Cephalosporins: A novel approach involves conjugating a cephalosporin to a siderophore, a molecule that bacteria use to acquire iron. This "Trojan horse" strategy allows the antibiotic to be actively transported into the bacterial cell, bypassing some resistance mechanisms. Cefiderocol is a recently approved siderophore cephalosporin with excellent activity against highly resistant Gram-negative pathogens.

Amphiphilic Cephalosporins: Researchers have designed and synthesized amphiphilic cephalosporin derivatives that exhibit good antibacterial activity against both Gram-positive and Gram-negative bacteria. Some of these compounds have shown high activity against MRSA and possess a multi-faceted mechanism of action that includes targeting PBPs, disrupting the bacterial cell wall, and inducing the production of reactive oxygen species.

The synthesis of these novel cephalosporins often involves multi-step chemical processes to introduce the desired complex side chains at the C-7 and C-3 positions. The following table provides examples of recently developed cephalosporins and their targeted pathogens:

Novel Cephalosporin Key Structural Feature Targeted Emerging Pathogens
CeftarolineModified C-3 side chainMethicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae
CeftobiprolePyrrolidinone substituent at C-3MRSA, penicillin-resistant streptococci, Enterococcus faecalis
CefiderocolSiderophore conjugateCarbapenem-resistant Enterobacteriaceae, Pseudomonas aeruginosa, Acinetobacter baumannii

The ongoing research and development in this area underscore the enduring importance of the cephalosporin class of antibiotics in the fight against infectious diseases.

Molecular Mechanisms of Action and Resistance Evolution in Cephalosporins

Biochemical Basis of Cephalosporin (B10832234) C Action

Cephalosporin C, a β-lactam antibiotic, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. wikipedia.orgnih.gov The primary target of this action is the peptidoglycan layer, a crucial component that provides structural integrity to the bacterial cell, particularly in Gram-positive bacteria. creative-biolabs.com This layer is composed of linear glycan chains cross-linked by short peptides. The final and essential step in this cross-linking process is catalyzed by a group of bacterial enzymes known as penicillin-binding proteins (PBPs). wikipedia.orgnih.govnih.gov

The molecular structure of Cephalosporin C mimics the D-Ala-D-Ala terminal of the peptide side chains of the peptidoglycan precursors. wikipedia.org This structural similarity allows Cephalosporin C to act as a false substrate for PBPs. By binding to the active site of these enzymes, Cephalosporin C forms a stable, covalent acyl-enzyme intermediate. oup.com This effectively inactivates the PBP, preventing it from carrying out its normal function of cross-linking the peptidoglycan strands. nih.govyoutube.com The inhibition of this transpeptidation reaction weakens the cell wall, rendering the bacterium unable to withstand the internal osmotic pressure. creative-biolabs.com This ultimately leads to cell lysis and bacterial death. nih.govyoutube.com

The effectiveness of Cephalosporin C and its derivatives is therefore directly linked to their ability to inhibit the synthesis of this vital protective layer in bacteria. britannica.comslideshare.net

The interaction between Cephalosporin C and Penicillin-Binding Proteins (PBPs) is a dynamic process central to its antibacterial activity. drugbank.comdrugbank.com PBPs are a diverse group of enzymes, and different bacterial species possess a unique set of these proteins. nih.gov The affinity of Cephalosporin C for various PBPs can differ, which influences its spectrum of activity. nih.gov

The binding of Cephalosporin C to the active site of a PBP is a covalent and generally irreversible process that inhibits the enzyme's transpeptidase activity. wikipedia.orgnih.gov This binding efficiency is a key determinant of the antibiotic's potency. oup.com For instance, in Streptococcus pneumoniae, Cephalosporin C has been shown to interact with multiple PBPs, including PBP1a, PBP1b, and PBP2b. drugbank.com The specific PBPs targeted can vary between different cephalosporins and bacterial species. nih.gov

Factors that can influence the dynamics of this interaction include the specific structure of the cephalosporin derivative and the amino acid sequence of the PBP's active site. nih.govbohrium.com Even subtle changes in either molecule can significantly alter the binding affinity and, consequently, the antibacterial efficacy.

Mechanisms of Bacterial Resistance to Cephalosporins and Cephalosporin C Derivatives

The clinical utility of cephalosporins is persistently challenged by the evolution of bacterial resistance. Bacteria have developed sophisticated mechanisms to counteract the action of these antibiotics, primarily through the production of β-lactamases and alterations in the target PBPs. nih.govnih.gov

One of the most significant mechanisms of resistance to cephalosporins is the production of β-lactamase enzymes. nih.govwikipedia.org These enzymes, also known as cephalosporinases when they exhibit a preference for cephalosporins, hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. youtube.comwikipedia.org This enzymatic degradation prevents the cephalosporin from reaching and inhibiting its PBP targets. nih.gov

β-Lactamases are a diverse group of enzymes, classified into different molecular classes (A, B, C, and D) based on their amino acid sequences. infectionsinsurgery.orgmdpi.com Class A, C, and D enzymes are serine hydrolases, while Class B enzymes are metallo-β-lactamases that require zinc for their activity. mdpi.comfrontiersin.org The location of these enzymes also plays a role in their effectiveness; in Gram-negative bacteria, they are typically found in the periplasmic space, providing a formidable barrier between the antibiotic and its target on the inner membrane. nih.gov

The production of β-lactamases can be encoded by genes on either the bacterial chromosome or on mobile genetic elements like plasmids. nih.gov Plasmid-mediated β-lactamases are particularly concerning as they can be readily transferred between different bacterial species and even genera, facilitating the rapid spread of resistance. nih.gov

The substrate spectrum of β-lactamases is not static and can evolve through mutations in the genes that encode them. nih.gov This is particularly evident in the emergence of extended-spectrum β-lactamases (ESBLs), which are often derived from parent enzymes like TEM-1, TEM-2, or SHV-1 through point mutations. asm.org These mutations typically occur in and around the active site of the enzyme, altering its configuration and expanding its ability to hydrolyze a broader range of β-lactam antibiotics, including third-generation cephalosporins. asm.orgresearchgate.net

Mutational analyses have identified key amino acid residues that, when altered, can significantly impact the substrate profile of a β-lactamase. For example, substitutions in the omega loop, a region that forms part of the active site, have been shown to play a crucial role in extending the hydrolytic activity of these enzymes. frontiersin.org Studies involving systematic mutagenesis have revealed that even mutations far from the active site can influence enzyme stability and substrate specificity. nih.govasm.org The accumulation of multiple mutations can have synergistic effects, leading to enzymes with significantly enhanced resistance profiles. nih.gov This continuous evolution, driven by the selective pressure of antibiotic use, poses a significant challenge to the long-term efficacy of cephalosporins. nih.govresearchgate.net

β-Lactamase FamilyCommon Parent Enzyme(s)Key Characteristics
TEM TEM-1Most common plasmid-mediated β-lactamase in Gram-negative bacteria. Mutations can lead to ESBL phenotype. wikipedia.org
SHV SHV-1Commonly found in Klebsiella pneumoniae. Mutations can lead to ESBL phenotype. asm.orgyoutube.com
CTX-M Not closely related to TEM or SHVShow high activity against cefotaxime. Over 80 variants known. youtube.com
OXA Can hydrolyze oxacillin (B1211168) and cloxacillin. Some variants exhibit ESBL phenotype. wikipedia.orgasm.org
AmpC Chromosomally or plasmid-encodedPrimarily cephalosporinases. Can be inducible. wikipedia.orgmdpi.com

Another crucial mechanism of resistance to cephalosporins involves alterations in the Penicillin-Binding Proteins (PBPs) themselves. nih.govbohrium.com These modifications reduce the affinity of the β-lactam antibiotic for its target, thereby diminishing its inhibitory effect. nih.gov This can occur through several mechanisms, including point mutations in the genes encoding the PBPs or the acquisition of entirely new, resistant PBP genes. oup.comnih.gov

In some bacteria, such as Streptococcus pneumoniae, resistance to β-lactams is often a stepwise process involving the accumulation of mutations in multiple PBP genes. nih.govasm.org These mutations can alter the structure of the PBP's active site, making it more difficult for the cephalosporin molecule to bind effectively. frontiersin.org For example, specific amino acid substitutions in PBP1a, PBP2b, and PBP2x have been directly linked to increased resistance to penicillins and cephalosporins in pneumococci. nih.govasm.org

In other cases, bacteria may acquire a new PBP with intrinsically low affinity for β-lactam antibiotics. oup.com A classic example is the mecA gene in Staphylococcus aureus, which encodes for PBP2a. nih.govnih.gov This modified PBP allows the bacterium to continue synthesizing its cell wall even in the presence of β-lactam antibiotics that would normally inhibit the native PBPs. nih.gov

Role of Efflux Pumps and Porin Channels in Resistance

The effectiveness of cephalosporins can be significantly compromised by mechanisms that either prevent the antibiotic from reaching its target or actively remove it from the bacterial cell. Among the most significant of these are the functions of porin channels and efflux pumps, particularly in Gram-negative bacteria. asm.orgoup.comnih.gov

Porins are protein channels embedded in the outer membrane of Gram-negative bacteria that facilitate the passive diffusion of hydrophilic molecules, including many β-lactam antibiotics, into the periplasmic space where their targets, the penicillin-binding proteins (PBPs), are located. oup.comnih.gov Bacterial resistance can arise from mutations that lead to a reduced number of these porin channels or alterations in their structure. nih.gov This modification of the cell surface limits the influx of the antibiotic, reducing the intracellular concentration to sub-lethal levels. nih.govnih.gov For instance, a deficiency in porins, combined with the production of carbapenem-hydrolyzing enzymes, has been shown to cause carbapenem (B1253116) resistance in Klebsiella oxytoca. asm.org In enterobacteria, a direct correlation has been observed between the quantity of porins and the level of cephalosporin resistance. nih.gov

Efflux pumps are transmembrane protein complexes that actively transport a wide array of substrates, including antibiotics, out of the bacterial cell. nih.govnih.gov This energy-dependent process prevents the antibiotic from accumulating to a concentration high enough to inhibit the PBPs and kill the cell. nih.gov The overexpression of these pumps is a major factor in the development of multidrug resistance (MDR). nih.gov In Pseudomonas aeruginosa, a significant pathogen, several efflux pump systems have been linked to antibiotic resistance, including MexAB-OprM, MexCD-OprJ, and MexEF-OprN. oup.comnih.gov The synergy between the low permeability of the outer membrane and the action of these efflux pumps presents a formidable barrier to antibiotic efficacy. nih.gov

MechanismFunctionExample(s)Impact on Cephalosporins
Porin Channel ModificationReduces the influx of antibiotics into the bacterial cell. nih.govLoss or alteration of OmpC in Salmonella typhimurium and OmpK35/36 in Klebsiella pneumoniae. asm.orgresearchgate.netDecreased intracellular concentration of the drug, leading to reduced efficacy.
Efflux Pump OverexpressionActively transports antibiotics out of the bacterial cell. nih.govMexAB-OprM, MexXY, MexCD-OprJ in P. aeruginosa; AcrAB-TolC in E. coli. oup.comnih.govnih.govPrevents accumulation of the drug at its target site, conferring resistance.

Research into Overcoming Cephalosporin Resistance

The escalating challenge of antibiotic resistance has spurred intensive research into novel strategies to restore and extend the clinical utility of cephalosporins. nih.govresearchgate.net The primary avenues of this research focus on two main strategies: protecting existing cephalosporins from bacterial resistance mechanisms and designing new cephalosporin molecules that can evade these mechanisms. diagnosticsfirst.comasm.org These approaches aim to counteract the effects of β-lactamase enzymes and to effectively target bacteria that have developed resistance through other means, such as modifications to penicillin-binding proteins (PBPs). asm.org

Development of β-Lactamase Inhibitor Combinations

One of the most successful strategies to combat resistance mediated by β-lactamase enzymes has been the combination of a β-lactam antibiotic with a β-lactamase inhibitor. nih.gov These inhibitors are molecules that have little to no antibacterial activity on their own but can irreversibly bind to and inactivate β-lactamase enzymes. nih.gov This action protects the partner antibiotic from hydrolysis, allowing it to reach its PBP targets and exert its bactericidal effect. researchgate.netdiagnosticsfirst.com

Several β-lactam/β-lactamase inhibitor combinations have been developed and proven effective against infections caused by multidrug-resistant Gram-negative bacteria. acs.orgoup.com For example, the combination of ceftazidime, a third-generation cephalosporin, with avibactam (B1665839) is active against bacteria producing Klebsiella pneumoniae carbapenemase (KPC) and OXA-48 enzymes. nih.govdiagnosticsfirst.comacs.org Another combination, ceftolozane/tazobactam (B1681243), pairs a novel cephalosporin with an established inhibitor and shows enhanced activity against Pseudomonas aeruginosa. diagnosticsfirst.com These combinations represent a critical tool for treating infections caused by extended-spectrum β-lactamase (ESBL) producing organisms. nih.govoup.com

New Generation Cephalosporins Targeting Resistant Strains (e.g., MRSA)

In addition to inhibitor combinations, significant research has focused on developing new generations of cephalosporins with intrinsic stability against β-lactamases and activity against historically resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). asm.orgdrugs.com MRSA's resistance to most β-lactams stems from its acquisition of the mecA gene, which encodes a modified penicillin-binding protein, PBP2a, that has a low affinity for most β-lactam antibiotics. asm.orgnih.gov

Fifth-generation cephalosporins, such as ceftaroline (B109729) and ceftobiprole, were specifically designed to overcome this challenge. drugs.comresearchgate.net These agents exhibit a high binding affinity for PBP2a, effectively inhibiting the cell wall synthesis of MRSA. asm.orgresearchgate.net Ceftaroline is the first cephalosporin approved for treating skin and soft tissue infections caused by MRSA. researchgate.netnih.gov Ceftobiprole also demonstrates broad-spectrum activity against MRSA and penicillin-resistant Streptococcus pneumoniae. asm.orgresearchgate.net More recent developments include siderophore cephalosporins like cefiderocol, which utilizes a "Trojan horse" mechanism by binding to iron transporters to gain entry into bacterial cells, bypassing porin channels and efflux pumps and showing potent activity against many highly resistant Gram-negative bacteria. researchgate.netnih.govresearchgate.net

StrategyExample Compound(s)Mechanism of ActionTarget Pathogen(s)
β-Lactamase Inhibitor CombinationsCeftazidime/avibactam, Ceftolozane/tazobactam, Ceftaroline/avibactam. diagnosticsfirst.comInhibitor inactivates β-lactamase enzymes, protecting the cephalosporin from degradation. nih.govESBL-producing Enterobacteriaceae, Pseudomonas aeruginosa, KPC producers. diagnosticsfirst.comacs.org
New Generation CephalosporinsCeftaroline, Ceftobiprole. drugs.comresearchgate.netHigh affinity for and inhibition of PBP2a, the key resistance determinant in MRSA. asm.orgresearchgate.netMethicillin-resistant Staphylococcus aureus (MRSA), resistant Streptococcus pneumoniae. researchgate.netnih.gov
Cefiderocol. nih.govresearchgate.netUtilizes bacterial iron uptake systems to enter the cell, bypassing porins and efflux. researchgate.netresearchgate.netCarbapenem-resistant Gram-negative bacteria, including A. baumannii and P. aeruginosa. nih.govresearchgate.net

Advanced Analytical Methodologies for Cephalosporin C Sodium

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the separation and analysis of Cephalosporin (B10832234) C sodium from complex matrices, including fermentation broths and pharmaceutical formulations. The versatility of chromatographic methods allows for tailored approaches to address specific analytical challenges.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the determination of Cephalosporin C sodium and other cephalosporins. nih.govresearchgate.netnih.gov Reversed-phase HPLC (RP-HPLC) is particularly prevalent, offering high sensitivity, specificity, and reproducibility. researchgate.net These methods are crucial for the simultaneous estimation of multiple cephalosporins and for monitoring their presence in various samples, including pharmaceuticals and environmental water samples. nih.govsysrevpharm.org

Method development in HPLC often involves optimizing parameters such as the mobile phase composition, flow rate, and buffer pH to achieve efficient separation. nih.gov For instance, a common mobile phase consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen orthophosphate or sodium acetate) and an organic modifier like acetonitrile or methanol (B129727). nih.govresearchgate.net Detection is typically performed using a UV detector at a wavelength where the cephalosporin molecule exhibits maximum absorbance, often around 240-280 nm. nih.govoup.com The retention times for cephalosporins in HPLC analysis are generally short, often ranging from 4 to 6 minutes, allowing for rapid analysis. researchgate.netnih.gov

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC. ijrpr.com By utilizing columns with sub-2-micron particles, UPLC systems can operate at much higher pressures, resulting in faster analysis times, improved resolution, and enhanced sensitivity. ijrpr.com This makes UPLC a powerful tool for the rapid and precise analysis of this compound, particularly in high-throughput screening and quality control environments. nih.gov UPLC is often coupled with mass spectrometry (UPLC-MS) for even greater specificity and the ability to identify and quantify compounds at very low levels. ijrpr.com

Table 1: HPLC and UPLC Method Parameters for Cephalosporin Analysis

Parameter HPLC UPLC
Column C18 or C8 reversed-phase, 3-5 µm particle size Sub-2 µm particle size columns (e.g., BEH C18)
Mobile Phase Acetonitrile/Methanol and aqueous buffer (e.g., phosphate, acetate) Similar to HPLC, optimized for high pressure
Flow Rate 0.8 - 1.5 mL/min 0.2 - 0.6 mL/min
Detection UV at 240-280 nm UV or Mass Spectrometry (MS)
Run Time 5 - 15 minutes < 5 minutes
Pressure 1000 - 4000 psi 6000 - 15000 psi

| Advantages | Robust, widely available | Faster, higher resolution, more sensitive |

This table provides a general comparison of typical HPLC and UPLC parameters for cephalosporin analysis.

Purity profiling is a critical aspect of quality control for this compound, aimed at identifying and quantifying any impurities, including polymers and degradation products. Size Exclusion Chromatography (SEC) and Reversed-Phase Chromatography (RPC) are key techniques employed for this purpose.

Size Exclusion Chromatography (SEC) , also known as gel filtration chromatography, separates molecules based on their size in solution. This technique is particularly effective for the detection and quantification of high molecular weight impurities, such as polymers, which can be immunogenic. researchgate.net In the analysis of cephalosporins, SEC can be used to monitor the formation of polymeric impurities that may arise during manufacturing or storage. magtechjournal.com

Reversed-Phase Chromatography (RPC) , as discussed in the HPLC section, is also instrumental in purity profiling. By manipulating the mobile phase composition, RPC can effectively separate this compound from a wide range of structurally related impurities, including degradation products and process-related impurities. The high resolving power of modern RPC columns allows for the detection of even minor impurities.

Combining SEC and RPC in a two-dimensional liquid chromatography (2D-LC) setup provides a powerful tool for comprehensive purity analysis. researchgate.net This approach allows for the separation of complex mixtures by size in the first dimension (SEC) followed by a second separation based on polarity in the second dimension (RPC), offering enhanced resolution and peak capacity. researchgate.net

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the preliminary identification and screening of this compound and other beta-lactam antibiotics. researchgate.netslideshare.net It is a valuable tool for qualitative analysis, allowing for the separation of compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase. researchgate.net

In the analysis of cephalosporins, various solvent systems can be employed as the mobile phase to achieve optimal separation. researchgate.net After development, the separated spots can be visualized under UV light (typically at 254 nm) or by using specific staining reagents. researchgate.netresearchgate.net The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic parameter used for identification.

TLC is particularly useful for:

Rapid screening: Quickly checking for the presence of this compound in a sample.

Purity assessment: Detecting the presence of major impurities.

Monitoring reactions: Following the progress of synthetic or degradation reactions.

While TLC is primarily a qualitative technique, densitometric methods can be employed for quantitative analysis, where the intensity of the spots is measured and correlated with the concentration of the analyte. mdpi.com

Table 2: TLC Systems for Cephalosporin Analysis

Stationary Phase Mobile Phase Examples Detection Method Application
Silica gel GF254 Chloroform-methanol-acetic acid mdpi.com UV light (254 nm) Identification, Purity
n-butanol-water-acetic acid nih.gov Iodine vapor Screening

This table provides examples of TLC systems that have been used for the analysis of cephalosporins.

Spectroscopic Characterization and Quantification Methods

Spectroscopic techniques provide valuable information about the chemical structure and concentration of this compound. These methods are often used in conjunction with chromatographic techniques for comprehensive analysis.

UV-Visible (UV-Vis) Spectrophotometry is a straightforward and widely used method for the quantitative determination of this compound. researchgate.net The principle of this technique is based on the measurement of the absorption of UV or visible light by the analyte in solution. Cephalosporins exhibit characteristic UV absorbance due to the presence of the β-lactam ring and other chromophores in their structure.

The wavelength of maximum absorbance (λmax) for cephalosporins typically falls within the range of 230-280 nm. nih.govoup.com For quantitative analysis, a calibration curve is constructed by plotting the absorbance of standard solutions of known concentrations against their respective concentrations. Beer's law, which states that the absorbance is directly proportional to the concentration, is generally obeyed over a specific concentration range. scielo.br

Spectrofluorimetry is another sensitive spectroscopic technique that can be used for the determination of cephalosporins. nih.gov This method involves the measurement of the fluorescence emitted by a compound after it absorbs light. While native cephalosporins may not be strongly fluorescent, they can be derivatized or degraded to form fluorescent products. nih.govresearchgate.net This technique offers high sensitivity and can be used to determine very low concentrations of the analyte. nih.gov For instance, a kinetic spectrofluorimetric method has been developed based on the alkaline degradation of cephalosporins to produce fluorescent products. nih.gov

Table 3: Spectroscopic Quantification Parameters for Cephalosporins

Technique Wavelength (nm) Linearity Range (µg/mL) Application
UV-Vis Spectrophotometry ~240 - 280 2 - 20 researchgate.net Quantitative analysis

| Spectrofluorimetry | Excitation: ~300-380, Emission: ~400-500 | 0.2 - 2.2 nih.gov | Trace analysis, determination in biological fluids |

This table provides typical parameters for the spectroscopic quantification of cephalosporins.

Infrared (IR) Spectroscopy is a powerful tool for the qualitative analysis and structural elucidation of this compound. doaj.org This technique measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting IR spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to different functional groups. 182.160.97

Key characteristic IR absorption bands for cephalosporins include:

β-lactam C=O stretch: A strong absorption band typically observed in the region of 1760-1800 cm⁻¹.

Amide C=O stretch: A strong band around 1650-1680 cm⁻¹.

N-H stretch: A band in the region of 3200-3400 cm⁻¹.

C=C stretch: Bands corresponding to the dihydrothiazine ring and any aromatic substituents. researchgate.net

By analyzing the positions and intensities of these bands, the presence of the core cephalosporin structure and its various substituents can be confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable technique for the definitive structural elucidation of this compound and other complex organic molecules. springernature.comresearchgate.net NMR spectroscopy provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C) within a molecule. core.ac.uk

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the number and types of protons and carbon atoms present in the molecule. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between different atoms, allowing for the complete assignment of the molecular structure. core.ac.uk NMR is a powerful tool for confirming the identity of this compound and for characterizing any related impurities or degradation products. nih.gov

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Impurity Analysis

Mass Spectrometry (MS) and its hyphenation with Liquid Chromatography (LC-MS) have become indispensable tools for the definitive identification of this compound and the comprehensive analysis of its impurities. The high sensitivity and specificity of MS allow for the accurate determination of molecular weights and the elucidation of chemical structures, which are critical for confirming the identity of the active pharmaceutical ingredient (API) and for characterizing process-related impurities and degradation products.

Liquid chromatography combined with high-resolution mass spectrometry, such as ion trap/time-of-flight (IT-TOF-MS), offers powerful capabilities for separating and identifying unknown impurities and isomers within this compound samples. oup.com This technique provides high mass accuracy, typically within 5–10 ppm, enabling the prediction of elemental compositions and formulas for both the parent compound and its impurities. oup.com Through multi-stage tandem mass spectrometry (MSn), detailed fragmentation patterns can be generated, providing valuable structural information for the unambiguous identification of impurities. oup.com

The application of LC-MS extends to the analysis of complex mixtures, where it can differentiate between isomers and compounds with similar structures. For instance, in the analysis of cefminox sodium, a related cephalosporin, LC-IT-TOF-MS was successfully used to separate and characterize thirteen unknown impurities and isomers. oup.com This was achieved by first performing a full scan to determine the mass-to-charge ratio (m/z) of the protonated molecules, followed by MSn experiments to elucidate their structures based on fragmentation patterns. oup.com This approach is crucial for ensuring the purity and safety of cephalosporin-based drugs.

A key advantage of LC-MS in impurity profiling is its ability to detect and identify impurities at very low levels. chimia.ch The development of soft ionization techniques like electrospray ionization (ESI) has been instrumental in the analysis of thermally labile and non-volatile molecules such as cephalosporins. oup.com

Table 1: LC-MS Parameters for Impurity Analysis in Cephalosporins

ParameterCondition
Chromatography Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Ionization Source Electrospray Ionization (ESI)
Mass Analyzer Ion Trap/Time-of-Flight (IT-TOF)
Scan Mode Full Scan and Product Ion Scan (MSn)
Mass Accuracy < 10 ppm

Electrophoretic Methods (e.g., Capillary Electrophoresis) for High-Resolution Separations

Electrophoretic methods, particularly Capillary Electrophoresis (CE), offer a high-efficiency alternative to High-Performance Liquid Chromatography (HPLC) for the separation of cephalosporins. nih.gov CE provides several advantages, including rapid method development, low consumption of samples and reagents, and high separation efficiency, making it increasingly employed in pharmaceutical analysis. nih.gov The resolving power of CE is particularly beneficial for the simultaneous separation of different generations of cephalosporins from complex mixtures, a task that can be challenging for HPLC. nih.gov

Capillary Zone Electrophoresis (CZE) is a commonly used mode for the separation of ionic or ionogenic cephalosporins. nih.gov In CZE, separation is based on the differences in the electrophoretic mobilities of the analytes in a capillary filled with a buffer solution. usp.org The velocity of each component is determined by its charge-to-mass ratio and the electroosmotic flow within the capillary. usp.org

The development of a robust CZE method for cephalosporins involves the optimization of several parameters, including the background electrolyte composition, pH, applied voltage, and temperature. For the simultaneous separation of ten cephalosporin derivatives, optimal conditions were achieved using a buffer solution of 25 mM disodium hydrogenophosphate - 25 mM sodium dihydrogenophosphate at a pH of 7.00, with an applied voltage of +25 kV and a temperature of 25 °C. nih.govnih.gov Under these conditions, baseline separation of seven cephalosporins was achieved in less than 10 minutes, with UV detection at 210 nm. nih.govnih.gov

Table 2: Optimized Conditions for Capillary Zone Electrophoresis of Cephalosporins

ParameterOptimized Condition
Background Electrolyte 25 mM disodium hydrogenophosphate - 25 mM sodium dihydrogenophosphate
pH 7.00
Applied Voltage +25 kV
Temperature 25 °C
Detection Wavelength 210 nm

The electrophoretic behavior of cephalosporins is influenced by their structural and chemical properties, with detection being feasible over a pH range of 6 to 10. nih.govnih.gov The reproducibility of the migration times is high, with a relative standard deviation (RSD) of less than 2%, indicating the robustness of the method. nih.gov

Development and Validation of Robust Analytical Procedures for Research and Industry

The development and validation of robust analytical procedures are critical for ensuring the quality, safety, and efficacy of this compound in both research and industrial settings. These procedures must be able to accurately quantify the API and detect impurities. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

A validated reversed-phase HPLC (RP-HPLC) method with an isocratic solvent system has been developed for the simultaneous determination of multiple cephalosporins in pharmaceutical formulations. sysrevpharm.org The method validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, specificity, precision, accuracy, and robustness. nih.govnih.gov

For instance, a method for the simultaneous determination of eight cephalosporins utilized a C8 reversed-phase column with a mobile phase of 0.1 M ammonium (B1175870) acetate buffer (pH 5.6) and acetonitrile (95:5 v/v) at a flow rate of 0.8 mL/min. sysrevpharm.org UV detection was performed at 250 nm. sysrevpharm.org The method demonstrated excellent linearity over a concentration range of 0.5-50 µg/mL, with a correlation coefficient (r²) of 0.9999 for each cephalosporin. sysrevpharm.org

Table 3: Validation Parameters for a Simultaneous RP-HPLC Method for Cephalosporins

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9990.9999
Precision (RSD) ≤ 2%< 2%
Accuracy (% Recovery) 80-120%Within range
Limit of Detection (LOD) -0.018 - 0.03 µg/mL
Limit of Quantification (LOQ) -0.056 - 0.09 µg/mL

The precision of the method is evaluated by repeatability (intra-day) and intermediate precision (inter-day), with acceptance criteria for the relative standard deviation (RSD) being typically less than 2%. sysrevpharm.org Accuracy is assessed through recovery studies, where known amounts of the standard are added to the sample, and the percentage recovery is calculated. nih.gov Robustness is determined by making small, deliberate variations in method parameters (e.g., pH, mobile phase composition) and observing the effect on the results. nih.gov

Detection and Characterization of Polymer Impurities in Cephalosporin Formulations

Polymer impurities in cephalosporin formulations are a significant concern as they can be associated with allergic reactions. nih.gov These impurities are formed through the covalent polymerization of β-lactam antibiotic molecules. frontiersin.org The detection and characterization of these polymeric impurities are crucial aspects of quality control.

A powerful technique for the analysis of these impurities is two-dimensional liquid chromatography (2D-LC), which combines High-Performance Size Exclusion Chromatography (HPSEC) in the first dimension with Reversed-Phase Liquid Chromatography (RP-LC) in the second dimension, coupled with mass spectrometry (MS). nih.govresearchgate.net This approach leverages the separation power of HPSEC based on molecular size and the high-resolution separation of RP-LC based on polarity. nih.govresearchgate.net

In a study on the characterization of polymerized impurities in various cephalosporins for injection, a trap-free 2D-LC system was employed. nih.gov The first dimension utilized an Xtimate SEC-120 column with a mobile phase of phosphate buffer and acetonitrile. nih.govresearchgate.net Fractions containing impurities were then transferred to a second dimension ZORBAX SB-C18 column for further separation before being analyzed by an ion trap time-of-flight mass spectrometer (IT-TOF-MS). nih.gov This setup allowed for the deduction of the structures of several allergenic impurities, including four polymerized impurities. nih.gov

While mass spectrometry can provide preliminary structural information based on molecular weight and fragmentation patterns, it cannot definitively confirm the polymerization sites and stereoscopic configurations of these complex impurities. frontiersin.orgnih.gov For complete structural elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are often required, following the isolation and purification of the impurities by methods such as preparative RP-HPLC. frontiersin.orgnih.gov

Table 4: Analytical Techniques for Polymer Impurity Analysis in Cephalosporins

TechniquePurpose
High-Performance Size Exclusion Chromatography (HPSEC) Separation based on molecular size.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) High-resolution separation based on polarity; used for purification.
Two-Dimensional Liquid Chromatography (2D-LC) Comprehensive separation of complex mixtures.
Mass Spectrometry (MS) Determination of molecular weight and preliminary structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural confirmation, including polymerization sites and stereochemistry.

Future Perspectives and Translational Research in Cephalosporin C Science

Sustainable and Environmentally Benign Production Strategies for Cephalosporin (B10832234) C Sodium

The traditional industrial production of semi-synthetic cephalosporins from a Cephalosporin C (CPC) precursor has often involved waste-intensive chemical or enzymatic processes with significant financial and environmental costs. mdpi.com Modern research is actively pursuing greener and more sustainable manufacturing alternatives. A key innovation is the development of engineered strains of the fungus Acremonium chrysogenum, the natural producer of CPC, to perform in vivo bioconversions. mdpi.com By expressing bacterial genes for Cephalosporin C acylase (CCA) directly within the fungus, researchers have created recombinant strains that can convert CPC into 7-aminocephalosporanic acid (7-ACA), the essential precursor for many semi-synthetic cephalosporins, in a single step. mdpi.com This approach circumvents the need for complex and toxic chemical syntheses. mdpi.commedscape.com

Further advancements in fermentation technology aim to enhance yield and efficiency. The use of magnetite (Fe₃O₄) nanoparticles in the fermentation media of A. chrysogenum has been shown to improve oxygen transfer, resulting in higher rates of aerobic metabolism and a significant increase in CPC production. nih.gov One study reported that the addition of these nanoparticles enhanced the CPC titer by 60% compared to a nanoparticle-free medium. nih.gov Another novel strategy involves the co-immobilization of C. acremonium with the algae Chlorella pyrenoidosa. nih.gov This symbiotic arrangement is designed to increase the rate of oxygen transfer to the fungus, as CPC fermentation is a highly aerobic process. nih.govlongdom.org These biotechnological innovations represent a significant shift towards more cost-effective and environmentally responsible production of cephalosporin intermediates.

Next-Generation Enzyme Discovery and Biocatalyst Engineering

The efficiency of the Cephalosporin C biosynthetic pathway is largely dependent on the catalytic power of its constituent enzymes. Consequently, enzyme discovery and engineering are central to improving production. A major focus has been on Cephalosporin C acylase (CCA), an enzyme that facilitates the one-step conversion of CPC to 7-ACA. mdpi.comresearchgate.net Researchers have discovered and developed CCAs from various bacterial strains and have used protein engineering to create mutant variants with improved ability to cleave the amide bond in CPC. mdpi.com

Rational design and site-directed mutagenesis have been employed to create highly efficient and stable biocatalysts. nih.gov For instance, by combining enzyme mutagenesis at specific positions (βF24A/αF146Y) with immobilization on an industrial support, scientists developed a new penicillin acylase biocatalyst. nih.gov This engineered enzyme demonstrated a very high synthesis-to-hydrolysis ratio, preventing the degradation of the antibiotic product and achieving conversion rates of 99% for cephalexin, cefaclor, and cefprozil (B1668874), compared to 60-76% with the wild-type enzyme. nih.gov

Another critical enzyme, deacetoxycephalosporin C synthase (DAOCS), which catalyzes the ring-expansion of penicillin N, has also been a target for engineering. nih.govresearchgate.net Although its substrate specificity was once thought to be narrow, studies have shown it can convert a wide range of penicillin substrates. nih.gov Protein engineering efforts have successfully improved its catalytic efficiency toward different penicillin variants, paving the way for alternative and greener processes for producing cephalosporin intermediates. researchgate.net

Table 1: Examples of Engineered Biocatalysts in Cephalosporin Synthesis
EnzymeModification TechniqueImprovement HighlightReference
Penicillin Acylase (PA)Site-directed mutagenesis (βF24A/αF146Y) and immobilizationAchieved 99% conversion in the synthesis of cephalexin, cefaclor, and cefprozil by minimizing product hydrolysis. nih.gov
Cephalosporin C Acylase (CCA)Computational enzyme design and site-directed mutagenesisRecovered stability lost from active site mutations by repacking nearby hydrophobic cores, improving thermostability. nih.gov
Deacetoxycephalosporin C Synthase (DAOCS)Directed evolution and combinatorial mutagenesisGenerated mutants with significantly improved catalytic efficiency toward penicillin G for bioconversion to cephalosporins. researchgate.net

Computational and Rational Drug Design for Cephalosporin C Analogs

Computational biology has become an indispensable tool in the search for new and more effective Cephalosporin C analogs. researchgate.net Techniques such as high-throughput virtual screening, molecular docking, and molecular dynamics simulations allow researchers to design and evaluate novel cephalosporin derivatives with desirable pharmacological properties. nih.govresearchgate.net This structure-based drug design approach aims to generate molecules with high binding affinity to specific protein targets, primarily penicillin-binding proteins (PBPs). researchgate.netnih.gov

The primary motivation for designing these semi-synthetic cephalosporins is to enhance their clinical utility by improving oral absorptivity, increasing stability against degradation, and expanding their spectrum of activity, particularly against resistant bacterial strains. scispace.comresearchgate.net Computational methods can predict how modifications to the 7-ACA nucleus will affect a molecule's interaction with bacterial enzymes. scispace.com For example, computational repurposing studies have successfully identified existing cephalosporins, such as ceftaroline (B109729) fosamil, as potential inhibitors for new targets beyond their original indication. nih.govresearchgate.net Furthermore, computational strategies have been applied not only to the final drug molecule but also to the enzymes in the production pathway. The redesign of Cephalosporin C acylase to enhance its stability and activity was guided by computational models that identified key mutations in the enzyme's hydrophobic core. nih.gov

Table 2: Application of Computational Tools in Cephalosporin C Research
Computational MethodApplicationObjectiveReference
Molecular DockingPredicting the binding orientation of cephalosporin analogs to target proteins (e.g., PBPs, β-lactamases).Identify derivatives with high binding affinity and potential antibacterial activity. researchgate.netnih.gov
Molecular Dynamics (MD) SimulationsStudying the dynamic behavior and stability of drug-protein complexes over time.Validate the stability of binding and understand interaction dynamics at the active site. nih.govresearchgate.net
Virtual ScreeningScreening large databases of chemical compounds for potential binding to a target.Identify novel cephalosporin scaffolds or repurpose existing drugs for new targets. nih.gov
Computational Enzyme DesignRedesigning enzymes in the biosynthetic pathway for improved characteristics.Enhance enzyme stability, catalytic efficiency, and substrate specificity. nih.gov

Addressing the Global Challenge of Antimicrobial Resistance through Targeted Cephalosporin C Research

The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous development of new antibiotics. nih.gov Cephalosporin C serves as a crucial lead compound for producing newer generations of cephalosporins designed specifically to combat resistant pathogens. nih.gov Bacteria have evolved several mechanisms to resist β-lactam antibiotics, including the production of β-lactamase enzymes that destroy the antibiotic's core structure and the alteration of penicillin-binding proteins (PBPs) to reduce binding affinity. nih.gov

Research and development efforts have led to successive generations of cephalosporins with an expanded spectrum of activity against Gram-negative bacteria and increased stability against β-lactamases. nih.govwikipedia.org

Second and Third-generation cephalosporins were developed to be more resistant to β-lactamase enzymes produced by ever-changing pathogens.

Fourth-generation cephalosporins offer true broad-spectrum activity. wikipedia.org

Fifth-generation cephalosporins , such as ceftaroline and ceftobiprole, represent a major breakthrough as they are effective against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.govwikipedia.org

Another key strategy in overcoming resistance is the combination of a cephalosporin with a β-lactamase inhibitor. nih.gov Compounds like tazobactam (B1681243) and avibactam (B1665839) are co-administered with cephalosporins (e.g., ceftolozane/tazobactam) to inhibit the resistance-conferring enzymes, thereby restoring the antibiotic's efficacy. nih.govwikipedia.orgnih.gov The development of novel agents like cefiderocol, which uses a "Trojan horse" mechanism to enter bacterial cells, further demonstrates the innovative research aimed at overcoming complex resistance mechanisms in multidrug-resistant bacteria. nih.govnih.gov

Integration of Systems Biology and Synthetic Biology Approaches in Cephalosporin C Biosynthesis

Systems and synthetic biology are providing powerful new paradigms for understanding and engineering the biosynthesis of Cephalosporin C. Systems biology offers a holistic view of the complex metabolic and regulatory networks within A. chrysogenum. Research has revealed that the biosynthesis of CPC is a highly organized process, with different enzymatic steps occurring in distinct subcellular compartments, such as the cytoplasm and peroxisomes. researchgate.net This requires a sophisticated network of transporter proteins to move precursors and intermediates across membranes, and understanding this system is crucial for optimizing production. researchgate.net

Synthetic biology applies this knowledge to rationally re-engineer microorganisms into efficient cellular factories. youtube.com This can involve transferring entire biosynthetic gene clusters for antibiotic production into pre-engineered host organisms that have their primary metabolism optimized for producing the desired compound. youtube.com A practical application of this approach is the genetic engineering of A. chrysogenum to reduce the accumulation of undesirable by-products. For instance, deacetoxycephalosporin C (DAOC) is an intermediate that can lead to impurities in the final product. researchgate.net By introducing additional copies of the cefEF gene, which codes for the expandase/hydroxylase enzyme that converts DAOC to the next intermediate, researchers have successfully reduced the amount of DAOC in the fermentation broth by 50%. researchgate.net Synthetic biology also enables the design of novel regulatory circuits using signaling molecules to precisely control the timing and level of gene expression, ensuring that biosynthetic pathways function with maximum efficiency. youtube.com

Q & A

Q. What in silico models predict the binding affinity of this compound to serum albumin?

  • Methodological Answer : Use molecular dynamics simulations (GROMACS) with human serum albumin (PDB ID: 1AO6). Calculate binding free energy (MM-PBSA) and validate via fluorescence quenching assays (Kd < 10 µM indicates strong binding) .

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